Cas no 1937265-38-7 (2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine)

2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a boronate ester derivative featuring a morpholine and pyridine core structure. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems. The presence of the dioxaborolane group enhances stability and reactivity, making it suitable for controlled functionalization in pharmaceutical and materials chemistry. Its rigid, sterically hindered structure contributes to selective coupling efficiency, while the morpholine moiety offers potential for further derivatization. The compound is typically handled under inert conditions due to its sensitivity to moisture and oxygen. Its well-defined reactivity profile makes it valuable for precision synthesis in research and industrial applications.
2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine structure
1937265-38-7 structure
Product Name:2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
CAS No:1937265-38-7
MF:C17H27BN2O3
MW:318.218884706497
MDL:MFCD18762277
CID:4783739
Update Time:2025-05-19

2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
    • CC1CN(CC(O1)C)C1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
    • 2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-- yl)morpholine
    • MDL: MFCD18762277
    • Inchi: 1S/C17H27BN2O3/c1-12-10-20(11-13(2)21-12)15-8-7-14(9-19-15)18-22-16(3,4)17(5,6)23-18/h7-9,12-13H,10-11H2,1-6H3
    • InChI Key: NHISTAXFJIXZTM-UHFFFAOYSA-N
    • SMILES: O1B(C2=CN=C(C=C2)N2CC(C)OC(C)C2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 406
  • Topological Polar Surface Area: 43.8

2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
185267-2.500g
2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine, 95%
1937265-38-7 95%
2.500g
$1816.00 2023-09-07

2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine Related Literature

Additional information on 2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

Introduction to 2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine and Its Significance in Modern Chemical Research

The compound with the CAS no. 1937265-38-7, identified as 2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine, represents a fascinating advancement in the realm of chemical biology and pharmaceutical development. This intricate molecular structure has garnered significant attention due to its unique chemical properties and potential applications in drug discovery and material science. The presence of a morpholine moiety combined with a pyridine ring substituted with a boronic acid derivative suggests a compound with versatile reactivity, making it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of small molecules that exhibit dual functionality, capable of interacting with multiple biological targets simultaneously. The compound CAS no. 1937265-38-7 fits this criterion exceptionally well. The morpholine ring is known for its stability and ability to act as a bioisostere for piperazine rings, which are commonly found in bioactive molecules. This feature enhances the solubility and metabolic stability of drug candidates. Additionally, the pyridine ring contributes to the compound's ability to interact with various biological receptors and enzymes, making it a promising scaffold for medicinal chemistry.

The boronic acid derivative attached to the pyridine ring is particularly noteworthy. Boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reactivity allows for the facile introduction of complex molecular architectures, enabling chemists to design highly specific inhibitors and probes for biological systems. The CAS no. 1937265-38-7 compound's boronic acid functionality opens up avenues for further derivatization and functionalization, making it an indispensable tool in synthetic chemistry.

Recent studies have highlighted the importance of boronic acid-containing compounds in therapeutic applications. For instance, drugs like pegaptanib (Macugen) and etanercept (Enbrel) utilize boronic acid derivatives as key structural elements. These drugs have demonstrated efficacy in treating conditions such as age-related macular degeneration and rheumatoid arthritis, respectively. The CAS no. 1937265-38-7 compound shares structural similarities with these therapeutic agents, suggesting potential applications in similar therapeutic areas.

The morpholine-pyridine-boronic acid triad also makes this compound an attractive candidate for use as an intermediate in the synthesis of more complex molecules. The morpholine ring can serve as a pharmacophore itself or can be modified to enhance binding affinity to biological targets. The pyridine ring provides additional opportunities for hydrogen bonding interactions with proteins and nucleic acids. Together with the boronic acid moiety, these features make the compound a versatile building block for drug discovery libraries.

Advances in computational chemistry have further enhanced the utility of compounds like CAS no. 1937265-38-7. Molecular modeling studies can predict how this molecule will interact with biological targets at the atomic level. These predictions are crucial for designing experiments aimed at optimizing potency and selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process significantly.

The synthesis of CAS no. 1937265-38-7 also exemplifies the latest trends in green chemistry and sustainable practices. Modern synthetic routes emphasize efficiency and minimal waste generation. The use of boronic acids in cross-coupling reactions is particularly advantageous because these reactions often proceed under mild conditions with high yields and excellent regioselectivity. This aligns with the broader goal of reducing the environmental impact of chemical synthesis while maintaining or improving performance.

In conclusion,CAS no 1937265-38-7 represents a significant advancement in chemical biology and pharmaceutical research due to its unique structural features and potential applications. The combination of a morpholine moiety, a pyridine ring substituted with a boronic acid derivative,and its overall molecular architecture offers numerous opportunities for further exploration and development,making it an invaluable asset in modern drug discovery efforts.

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